
4-(morpholinosulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(morpholinosulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MRT68921 and is a selective inhibitor of the protein kinase MK2. This compound has been found to have potential therapeutic applications in various diseases, such as cancer and inflammatory disorders.
Scientific Research Applications
Anticancer Potential
4-(Morpholinosulfonyl)-N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide and its derivatives have shown promising results in anticancer research. A study by (Praveen Kumar et al., 2021) focused on the synthesis of similar compounds and evaluated their anti-breast cancer activity. The study included molecular docking studies to predict the binding with estrogen receptor α (ERα), indicating potential as a potent anti-breast cancer agent.
Antimicrobial Activity
Research on derivatives of this compound has also demonstrated antimicrobial properties. (Anamika Sharma et al., 2017) synthesized a series of pyrazole-containing s-triazine derivatives and evaluated their antimicrobial and antifungal activity against several microorganisms.
Antithrombotic Effects
One of the derivatives of this compound, known as MS-180, has been studied for its antiaggregatory and antithrombotic effects. (H. Banno et al., 1999) investigated MS-180, a novel platelet glycoprotein IIb/IIIa receptor antagonist, finding it effective in inhibiting thrombus formation and platelet aggregation.
Antiviral Properties
Research into derivatives of this compound has also explored potential antiviral properties. (Ş. Küçükgüzel et al., 2013) synthesized novel derivatives and evaluated their activities, including anti-HCV effects, showing modest inhibition of HCV NS5B RdRp activity.
Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives of this compound has been a subject of research, providing insights into their potential biological activities. (Jiu-Fu Lu et al., 2017) conducted a study on the synthesis and structure analysis of a related compound, showing its effectiveness in inhibiting cancer cell proliferation.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c18-17(19,20)15-5-7-23(22-15)8-6-21-16(25)13-1-3-14(4-2-13)29(26,27)24-9-11-28-12-10-24/h1-5,7H,6,8-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFCOBRELGCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2945432.png)

![2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2945435.png)
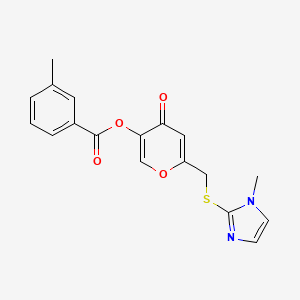
![Methyl 3-({2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2945438.png)
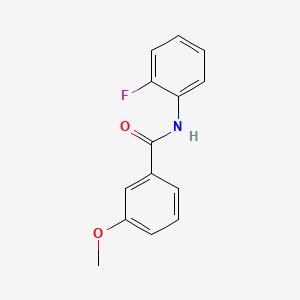

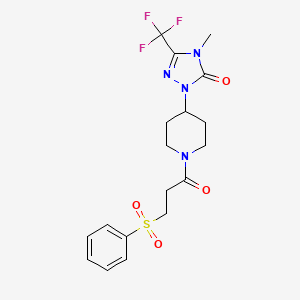
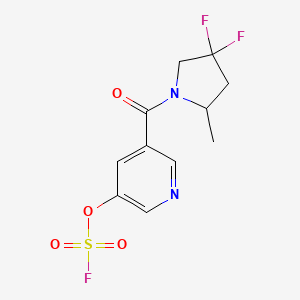

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2945449.png)

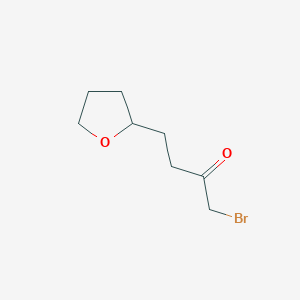
![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2945455.png)
